(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is an organic compound that features a trifluoromethylsulfanyl group attached to an ethyl chain, which is further connected to a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable thiol with a trifluoromethylating agent under controlled conditions.
Attachment to the Ethyl Chain: The trifluoromethylsulfanyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Formation of the Carbamic Acid Benzyl Ester: The final step involves the reaction of the ethyl chain with a benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Triflamides: Compounds containing the trifluoromethylsulfonamide group.
Triflimides: Compounds containing the bis(trifluoromethylsulfonyl)imide group.
Triflidic Acid: An organic superacid with a trifluoromethylsulfonyl group.
Uniqueness
(2-Trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethylsulfanyl group and carbamic acid benzyl ester moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO2S |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
benzyl N-[2-(trifluoromethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI Key |
MQEPLPSPHARLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.